molecular formula C25H19Cl2N3O3 B4019454 2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide

2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide

Cat. No. B4019454
M. Wt: 480.3 g/mol
InChI Key: PSKHPKXSJDHLJA-UHFFFAOYSA-N
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Description

The compound "2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide" belongs to a class of organic compounds with a complex structure that includes chloro, nitro, benzamide, and cyclopentaquinolinyl functional groups. These groups suggest a molecule with potential for a variety of chemical properties and reactions.

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions including cyclization, nitration, and amide formation. A relevant study by Uchiyama et al. (1998) discusses the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols, indicating a possible pathway for constructing part of the target molecule's complex structure through cyclization reactions (Uchiyama et al., 1998).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the physical and chemical behavior of a compound. Studies on similar compounds, such as the work by Saeed et al. (2010), provide insights into the crystalline structure of benzamide derivatives, which could be relevant for understanding the structural aspects of the target compound (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the functional groups present in the target compound can be complex. For instance, the reactivity of nitro groups and their potential for reduction or participation in cycloaddition reactions could be significant. The synthesis and reactivity of related quinoline derivatives have been explored in various contexts, providing a foundation for understanding the chemical behavior of similar compounds (Nowacki & Wojciechowski, 2017).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form are influenced by the molecular structure. Polymorphs of similar compounds, as studied by Khakhlary & Baruah (2014), reveal how subtle changes in packing patterns can affect these properties, suggesting avenues for exploring the physical characteristics of the target compound (Khakhlary & Baruah, 2014).

properties

IUPAC Name

2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O3/c26-15-6-10-20(22(27)12-15)25(31)28-16-7-11-23-21(13-16)18-2-1-3-19(18)24(29-23)14-4-8-17(9-5-14)30(32)33/h1-2,4-13,18-19,24,29H,3H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHPKXSJDHLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide
Reactant of Route 6
2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide

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